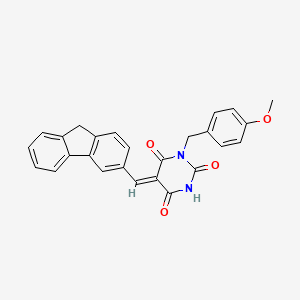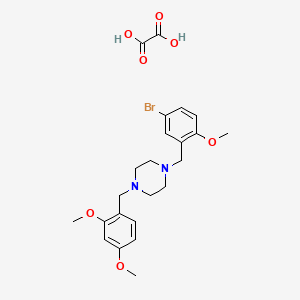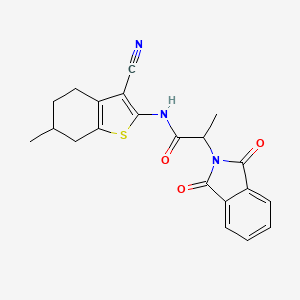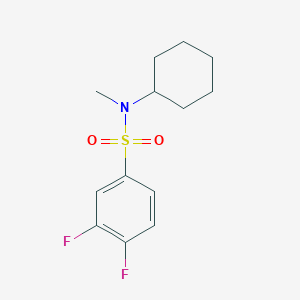![molecular formula C21H26N2O4S B5083980 N-(2-hydroxycyclohexyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5083980.png)
N-(2-hydroxycyclohexyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxycyclohexyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, commonly known as HU-308, is a synthetic cannabinoid receptor agonist. It was first synthesized in 1999 by researchers at Hebrew University in Jerusalem. HU-308 is a selective agonist of the CB2 receptor, which is primarily expressed on immune cells and has been shown to have anti-inflammatory effects.
Mechanism of Action
HU-308 is a selective agonist of the CB2 receptor, which is primarily expressed on immune cells. Activation of the CB2 receptor has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. CB2 receptor activation has also been shown to have analgesic effects by reducing the release of neurotransmitters involved in pain signaling.
Biochemical and Physiological Effects:
HU-308 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, while increasing the production of anti-inflammatory cytokines such as IL-10. HU-308 has also been shown to reduce the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation. In addition, HU-308 has been shown to reduce the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling.
Advantages and Limitations for Lab Experiments
One advantage of using HU-308 in lab experiments is its selectivity for the CB2 receptor. This allows researchers to specifically target the immune system and avoid potential side effects associated with activation of the CB1 receptor, which is primarily expressed in the brain. However, one limitation of using HU-308 is its relatively short half-life, which may require frequent dosing in order to maintain therapeutic effects.
Future Directions
There are several potential future directions for research on HU-308. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. HU-308 has been shown to reduce neuroinflammation and may have neuroprotective effects. Another area of interest is its potential use in the treatment of chronic pain. HU-308 has been shown to have analgesic effects in animal models of chronic pain and may be a promising alternative to opioid-based pain medications. Finally, further research is needed to fully understand the potential side effects and long-term safety of HU-308.
Synthesis Methods
The synthesis of HU-308 involves several steps. The starting material is 4-bromomethylbenzoic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(2-hydroxycyclohexyl)amine to give the corresponding amide. This amide is then reacted with methylsulfonyl chloride and phenylmagnesium bromide to give HU-308.
Scientific Research Applications
HU-308 has been studied for its potential therapeutic applications in a variety of conditions, including inflammation, pain, and neurodegenerative diseases. It has been shown to have anti-inflammatory effects in animal models of arthritis and multiple sclerosis. HU-308 has also been shown to have analgesic effects in animal models of chronic pain.
Properties
IUPAC Name |
N-(2-hydroxycyclohexyl)-4-[(N-methylsulfonylanilino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-28(26,27)23(18-7-3-2-4-8-18)15-16-11-13-17(14-12-16)21(25)22-19-9-5-6-10-20(19)24/h2-4,7-8,11-14,19-20,24H,5-6,9-10,15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTLVBOTJNQINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NC2CCCCC2O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)acetamide diethanedioate](/img/structure/B5083917.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5083930.png)


![3-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B5083953.png)
methyl]phosphonate](/img/structure/B5083961.png)
![1-{2-[(3-bromophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5083968.png)

![2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide](/img/structure/B5083983.png)

![2-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-phenylacetamide](/img/structure/B5083998.png)
![3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5084001.png)
![ethyl 4-{[5-(butyrylamino)-1-ethyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5084009.png)
